molecular formula C16H22N2O2 B12166745 1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide

1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide

Katalognummer: B12166745
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: XSVAEQXFISMLQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenyl group and a 2-methylpropanoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with phenyl isocyanate and 2-methylpropanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: Piperidine, phenyl isocyanate, and 2-methylpropanoyl chloride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters are optimized to maximize yield and purity while minimizing production costs. Automation and continuous monitoring systems are employed to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved include:

    Receptor Binding: The compound may act as an agonist or antagonist at certain receptors.

    Enzyme Inhibition: It may inhibit the activity of specific enzymes, affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide can be compared with similar compounds such as:

    1-(2-methylbutanoyl)-N-phenylpiperidine-4-carboxamide: Similar structure but with a different acyl group.

    1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxylate: An ester derivative with different chemical properties.

    1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxylic acid: A carboxylic acid derivative with distinct reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C16H22N2O2

Molekulargewicht

274.36 g/mol

IUPAC-Name

1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-12(2)16(20)18-10-8-13(9-11-18)15(19)17-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,17,19)

InChI-Schlüssel

XSVAEQXFISMLQV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.